![molecular formula C12H9IN2O2S B14227014 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine CAS No. 827044-40-6](/img/structure/B14227014.png)
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is a complex organic compound that belongs to the class of halogenated heterocyclic compounds. This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a sulfanyl group attached to a 2-methyl-3-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the nitro group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a methoxy group instead of the sulfanyl group.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the sulfanyl group.
2-Iodo-5-nitropyridine: Similar halogenation and nitration but lacks the sulfanyl group.
Uniqueness
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is unique due to the combination of the iodine atom, nitro group, and sulfanyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
827044-40-6 |
|---|---|
Fórmula molecular |
C12H9IN2O2S |
Peso molecular |
372.18 g/mol |
Nombre IUPAC |
5-iodo-2-(2-methyl-3-nitrophenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H9IN2O2S/c1-8-10(15(16)17)3-2-4-11(8)18-12-6-5-9(13)7-14-12/h2-7H,1H3 |
Clave InChI |
HSRVFNQUPCVQKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1SC2=NC=C(C=C2)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
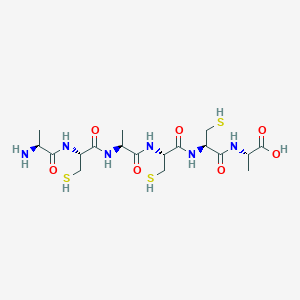

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
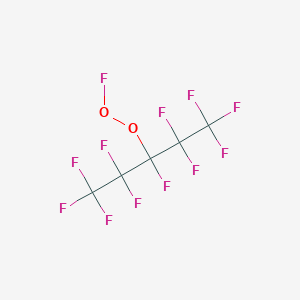
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
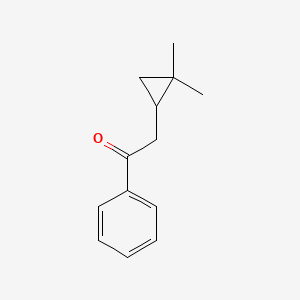
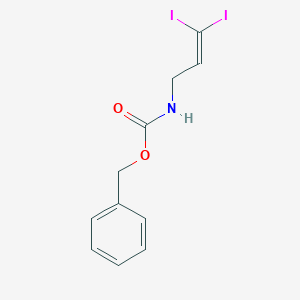
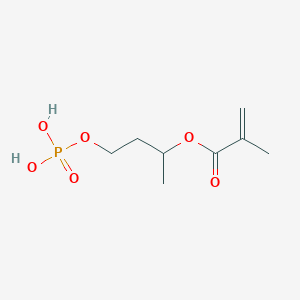
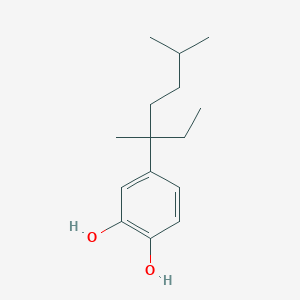
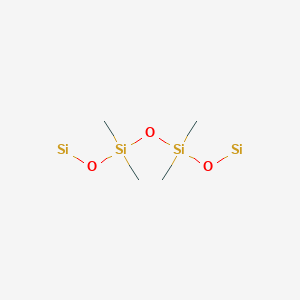
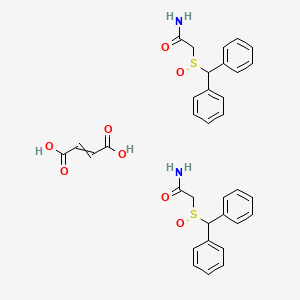
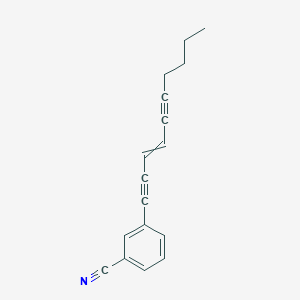
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
